molecular formula C26H24N2O4 B11170898 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl](9H-xanthen-9-yl)methanone

Cat. No.: B11170898
M. Wt: 428.5 g/mol
InChI Key: QSVCSPVODJNGRK-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of benzodioxole, xanthene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the benzodioxole and xanthene intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(9H-XANTHENE-9-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, xanthene, and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C26H24N2O4/c29-26(25-19-5-1-3-7-21(19)32-22-8-4-2-6-20(22)25)28-13-11-27(12-14-28)16-18-9-10-23-24(15-18)31-17-30-23/h1-10,15,25H,11-14,16-17H2

InChI Key

QSVCSPVODJNGRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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